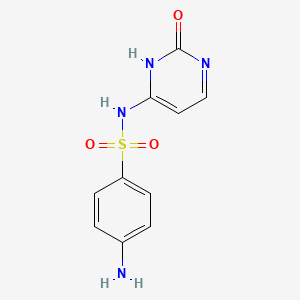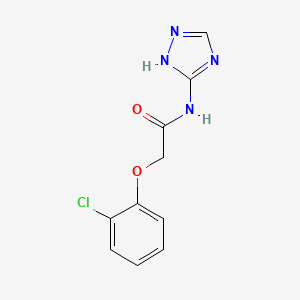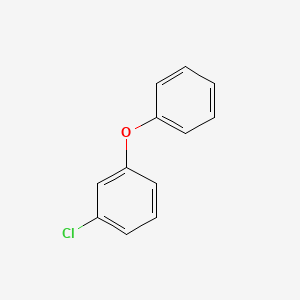
1-Chloro-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-phenoxybenzene is an organic compound with the molecular formula C12H9ClO. It is a chlorinated derivative of phenoxybenzene, characterized by a chlorine atom attached to the benzene ring at the 1-position and a phenoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of phenol with chlorobenzene in the presence of a base, such as sodium hydroxide, to form the phenoxybenzene intermediate. This intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding phenoxybenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Formation of substituted phenoxybenzenes.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenoxybenzene derivatives.
Scientific Research Applications
1-Chloro-3-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-chloro-3-phenoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and phenoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and subsequent substitution or addition reactions .
Comparison with Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but with the chlorine atom at the 4-position.
1-Chloro-2-phenoxybenzene: Chlorine atom at the 2-position.
3-Chlorophenylphenyl ether: Another chlorinated phenoxybenzene derivative.
Uniqueness: 1-Chloro-3-phenoxybenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The position of the chlorine atom and phenoxy group affects the compound’s behavior in various chemical reactions, making it distinct from other similar compounds .
Properties
CAS No. |
6452-49-9 |
|---|---|
Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
1-chloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H9ClO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |
InChI Key |
BMURONZFJJPAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)


![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)

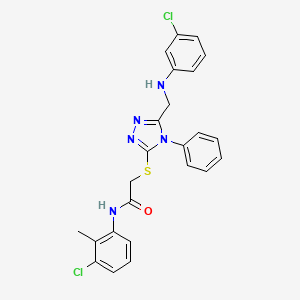
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)
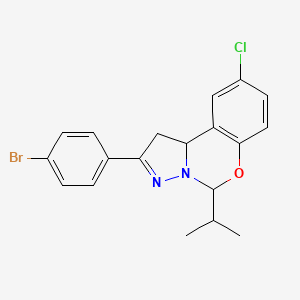
![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
